molecular formula C10H9FN2 B13118532 (7-Fluoroquinolin-4-yl)methanamine

(7-Fluoroquinolin-4-yl)methanamine

Cat. No.: B13118532
M. Wt: 176.19 g/mol
InChI Key: VZESXNNAHZLVPQ-UHFFFAOYSA-N
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Description

(7-Fluoroquinolin-4-yl)methanamine is a fluorinated quinoline derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The core quinoline structure is a privileged pharmacophore in numerous bioactive molecules, and the introduction of a fluorine atom at the 7-position and an aminomethyl group at the 4-position creates a multifunctional building block for constructing compound libraries. Fluoroquinolones are a well-known class of compounds that function as topoisomerase inhibitors, dual-targeting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and inhibitors function by stabilizing enzyme-DNA complexes, leading to double-strand breaks and bacterial cell death . Beyond antimicrobial applications, quinoline-based structures are extensively investigated for their potential in anticancer agent development. Research into novel nitrogen heterocycles, including complex benzimidazole-quinoline hybrids, demonstrates their significance as antiproliferative agents, with mechanisms that can include interaction with nucleic acids via intercalation . Furthermore, quinoline cores are featured in investigational inhibitors of various cellular targets, such as PRMT5, a protein arginine methyltransferase implicated in cancer cell viability and DNA damage repair . Researchers can utilize (7-Fluoroquinolin-4-yl)methanamine to explore structure-activity relationships, develop targeted therapies, and study molecular interactions. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(7-fluoroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2

InChI Key

VZESXNNAHZLVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (7-Fluoroquinolin-4-yl)methanamine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

(7-Fluoroquinolin-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target sites .

Comparison with Similar Compounds

4-Amino-7-chloroquinoline Derivatives

Compounds like N-(7-Chloroquinolin-4-yl)-N'-(4-methoxybenzyl)ethane-1,2-diamine (10) and N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)propane-1,3-diamine (13) () share the quinoline core but differ in halogen substitution (Cl vs. F) and amine chain length. These compounds exhibit botulinum neurotoxin inhibition, suggesting halogen position and amine flexibility influence activity .

Pyrrolizidinylmethyl Derivative (MG3)

MG3, a 4-amino-7-chloroquinoline derivative with a pyrrolizidinylmethyl group, is synthesized from expensive intermediates, complicating scalability . In contrast, (7-Fluoroquinolin-4-yl)methanamine’s simpler structure may offer synthetic advantages if precursors are readily available.

Heterocyclic Variants

4-[(7-Fluoroquinazolin-4-yl)oxy]aniline

This quinazoline derivative () replaces quinoline’s benzene ring with a pyrimidine moiety. The 7-fluoro substitution and oxy-aniline group enable distinct hydrogen-bonding interactions, making it a tyrosine kinase inhibitor precursor. Unlike methanamine, the oxy-aniline linker may enhance solubility but reduce membrane permeability .

(7-Fluoro-1H-indol-4-yl)methanamine

Featuring an indole core instead of quinoline (), this compound has a smaller molecular weight (164.18 g/mol vs. ~178.20 g/mol) and altered electronic properties. Indole’s bicyclic structure may confer selectivity for serotonin-related targets, diverging from quinoline’s typical applications .

Substituent-Driven Comparisons

(4-Fluorophenyl)(oxan-4-yl)methanamine

This compound () substitutes quinoline with a tetrahydropyran-fluorophenyl system. However, the lack of a fused aromatic system limits π-π stacking interactions critical for enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method (Reference) Inferred Activity
(7-Fluoroquinolin-4-yl)methanamine C10H10FN2 178.20 7-F, 4-CH2NH2 Not reported Anticancer/antimicrobial
N-(7-Chloroquinolin-4-yl)-... (10) C18H20ClN3O 329.83 7-Cl, ethane-1,2-diamine chain Ethanol/NaOH, flash chromatography Botulinum toxin inhibition
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline C14H10FN3O 255.25 7-F, 4-O-C6H4NH2 Intermediate-based synthesis Tyrosine kinase inhibition
(7-Fluoro-1H-indol-4-yl)methanamine C9H9FN2 164.18 7-F, indole core Not specified Unknown

Table 2: Halogen and Amine Group Impact

Feature 7-Fluoro Substitution 7-Chloro Substitution
Electronegativity High (4.0) Moderate (3.0)
Lipophilicity (LogP) Lower (improved solubility) Higher (enhanced membrane penetration)
Metabolic Stability Increased resistance to oxidation Prone to enzymatic cleavage
Common Applications Anticancer, enzyme inhibitors Neurotoxin inhibition

Key Findings and Implications

  • Fluorine vs. Chlorine: The 7-fluoro substitution in (7-Fluoroquinolin-4-yl)methanamine likely improves metabolic stability and target binding compared to 7-chloro analogs, albeit with reduced lipophilicity .
  • Amine Group Flexibility : Shorter methanamine chains (vs. ethane/propane diamines in ) may limit conformational flexibility but enhance binding efficiency in sterically restricted active sites.
  • Heterocyclic Core: Quinoline’s fused aromatic system offers superior π-π stacking for enzyme inhibition compared to indole or quinazoline derivatives .

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